molecular formula C12H15N3O2S B2956164 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396625-74-3

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2956164
CAS No.: 1396625-74-3
M. Wt: 265.33
InChI Key: UPVGHLOVIJNGMI-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features a thiazepane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as 1,4-dioxane, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with altered functional groups .

Scientific Research Applications

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide apart from similar compounds is its unique thiazepane ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-11-3-6-18-8-10(15-11)12(17)14-7-9-1-4-13-5-2-9/h1-2,4-5,10H,3,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVGHLOVIJNGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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